4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one
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Overview
Description
3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- is a complex organic compound known for its unique structure and properties. It is an α,β-unsaturated ketone, which means it contains a double bond between the alpha and beta carbon atoms adjacent to a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-(dimethylamino)but-3-en-2-one with an imidazo[1,2-a]pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-80°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)but-3-en-2-one
- Imidazo[1,2-a]pyridine derivatives
- α,β-unsaturated ketones
Uniqueness
Compared to similar compounds, 3-Buten-2-one, 4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-yl- stands out due to its unique combination of structural features, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
(Z)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one |
InChI |
InChI=1S/C13H15N3O/c1-10(17)12(9-15(2)3)11-4-5-13-14-6-7-16(13)8-11/h4-9H,1-3H3/b12-9+ |
InChI Key |
NSFXGEUOJPPNLI-FMIVXFBMSA-N |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/C1=CN2C=CN=C2C=C1 |
Canonical SMILES |
CC(=O)C(=CN(C)C)C1=CN2C=CN=C2C=C1 |
Origin of Product |
United States |
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